{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone
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Overview
Description
The compound {2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone is a complex organic molecule featuring a combination of aromatic and heterocyclic structures. It is characterized by the presence of a dimethylamino group, a phenylsulfonyl group, and an imidazolidinyl ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone typically involves multi-step organic reactions
Formation of Imidazolidinone Core: The imidazolidinone ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to bioactivity against specific targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which {2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfonyl group can engage in sulfonamide-like interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(4-morpholinyl)methanone: Similar structure but with a morpholine ring instead of a phenyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring instead of an imidazolidinone ring.
Uniqueness
The uniqueness of {2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a phenylsulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains.
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-2-[4-(dimethylamino)phenyl]imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H25N3O3S/c1-25(2)21-15-13-19(14-16-21)23-26(24(28)20-9-5-3-6-10-20)17-18-27(23)31(29,30)22-11-7-4-8-12-22/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
HDVXGNRLVXIEKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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